IMS2186

Descripción general

Descripción

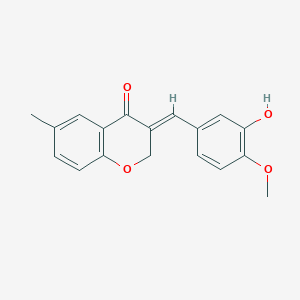

The compound “3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one” is a complex organic molecule. It contains a chroman-4-one group, which is a type of heterocyclic compound, and a methoxyphenyl group, which is a type of aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chroman-4-one group would likely contribute to the compound’s rigidity and planarity, while the methoxyphenyl group could influence its polarity and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The chroman-4-one group could potentially undergo reactions typical of ketones, while the methoxyphenyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chroman-4-one and methoxyphenyl groups could affect its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Agente Antiproliferativo

IMS2186 se ha identificado como un agente antiproliferativo, lo que significa que puede inhibir el crecimiento de las células. Esta propiedad es particularmente útil en la investigación del cáncer, donde el control de la proliferación de las células tumorales es un objetivo principal. El compuesto bloquea el ciclo celular en G2, que es una fase en la que las células se preparan para dividirse .

Agente Antiangiogénico

Otra aplicación significativa de this compound es su papel como agente antiangiogénico. Inhibe la angiogénesis, el proceso por el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes, con un valor de IC50 de 0,1 μM. Esto es crucial en el tratamiento del cáncer porque los tumores requieren un suministro de sangre para crecer y diseminarse .

Inhibición de la Producción de PGE2/TNF-α

This compound también inhibe la producción de PGE2 (Prostaglandina E2) y TNF-α (Factor de Necrosis Tumoral-alfa), ambos involucrados en las respuestas inflamatorias y relacionados con diversas enfermedades, incluido el cáncer .

Tratamiento para la Degeneración Macular Asociada a la Edad (DMAE)

El compuesto tiene aplicaciones potenciales en el tratamiento de la DMAE, una afección ocular común que causa pérdida de visión en el centro del campo visual. This compound inhibe el crecimiento celular in vitro en las células del epitelio pigmentario de la retina y podría ser un tratamiento efectivo y duradero para la neovascularización coroidea en la DMAE, reduciendo las cicatrices y la pérdida de visión relacionada .

Inhibición de la Migración Celular

La capacidad de this compound para inhibir la migración celular lo convierte en un candidato para la investigación de tratamientos para enfermedades en las que la migración celular es un factor, como ciertos tipos de cáncer en los que las células migran del tumor primario a otras partes del cuerpo .

Aplicaciones Potenciales en la Investigación de Fibroblastos

El compuesto inhibe el crecimiento celular también en fibroblastos no transformados. Los fibroblastos son un tipo de célula que desempeña un papel fundamental en la cicatrización de heridas y están involucrados en algunas condiciones patológicas .

Mecanismo De Acción

Target of Action

IMS2186 primarily targets cells involved in angiogenesis and proliferation, such as tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also targets pro-inflammatory cytokines and macrophages .

Mode of Action

this compound exerts its effects by arresting the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . It also inhibits the production of pro-inflammatory cytokines, contributing to its anti-angiogenic and anti-inflammatory effects .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically the transition from the G2 phase to the M phase . It also impacts the inflammatory response by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that this compound can be formulated as a suspension for long-lasting release .

Result of Action

this compound has been shown to inhibit cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also inhibits angiogenesis and cell migration, which play roles in many biological processes such as inflammation, angiogenesis, and scar formation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3E)-3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCADTHMZLYKAR-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)O)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031206-36-6 | |

| Record name | 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

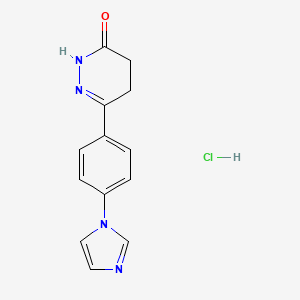

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)